methyl (3S)-3-amino-3-(furan-2-yl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoate backbone with an amino group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(furan-2-yl)propanoate typically involves the reaction of furfural with methyl 3-aminopropionate hydrochloride. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction can produce saturated furan derivatives. Substitution reactions can lead to a wide range of amino acid derivatives with different functional groups.
Scientific Research Applications
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism by which methyl (3S)-3-amino-3-(furan-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester
Furancarboxylic acids: Compounds with a carboxyl group directly linked to the furan ring.
Uniqueness
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate is unique due to the presence of both an amino group and a furan ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in synthetic chemistry and potential pharmaceutical applications.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
BUQRVIRMBKZVQH-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CO1)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CO1)N |
Origin of Product |
United States |
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